molecular formula C18H15NO4 B6358880 (6-Benzyloxy-1H-indol-3-yl)-oxo-acetic acid methyl ester CAS No. 408355-02-2

(6-Benzyloxy-1H-indol-3-yl)-oxo-acetic acid methyl ester

Cat. No. B6358880
CAS RN: 408355-02-2
M. Wt: 309.3 g/mol
InChI Key: MIZNLOQJTYKTDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Benzyloxy-1H-indol-3-yl)-oxo-acetic acid methyl ester (6-BOMe) is a synthetic compound that has been studied for its potential applications in scientific research. 6-BOMe is a derivative of indole-3-acetic acid (IAA), a naturally occurring plant hormone. 6-BOMe has been shown to have a variety of biochemical and physiological effects, including the ability to modulate the activity of certain enzymes and to act as an agonist of certain G-protein coupled receptors. In addition, 6-BOMe has been found to have potential applications in lab experiments, and researchers have identified a number of potential future directions for further study.

Scientific Research Applications

(6-Benzyloxy-1H-indol-3-yl)-oxo-acetic acid methyl ester has been found to have a number of potential applications in scientific research. For example, it has been used to study the activity of certain enzymes, such as protein kinases and phosphatases, as well as to study the structure and function of certain G-protein coupled receptors. In addition, (6-Benzyloxy-1H-indol-3-yl)-oxo-acetic acid methyl ester has been used to study the effects of plant hormones on plant growth and development.

Mechanism of Action

The mechanism of action of (6-Benzyloxy-1H-indol-3-yl)-oxo-acetic acid methyl ester is not yet fully understood. However, it is believed to act as an agonist of certain G-protein coupled receptors, as well as to modulate the activity of certain enzymes. In addition, (6-Benzyloxy-1H-indol-3-yl)-oxo-acetic acid methyl ester has been found to interact with certain plant hormones, such as IAA, which suggests that it may play a role in regulating plant growth and development.
Biochemical and Physiological Effects
Studies have shown that (6-Benzyloxy-1H-indol-3-yl)-oxo-acetic acid methyl ester has a variety of biochemical and physiological effects. For example, it has been found to modulate the activity of certain enzymes, such as protein kinases and phosphatases, as well as to act as an agonist of certain G-protein coupled receptors. In addition, (6-Benzyloxy-1H-indol-3-yl)-oxo-acetic acid methyl ester has been found to interact with certain plant hormones, such as IAA, which suggests that it may play a role in regulating plant growth and development.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (6-Benzyloxy-1H-indol-3-yl)-oxo-acetic acid methyl ester in lab experiments is that it is relatively easy to synthesize. In addition, it is relatively stable and can be stored for long periods of time. However, one of the main limitations of using (6-Benzyloxy-1H-indol-3-yl)-oxo-acetic acid methyl ester in lab experiments is that its mechanism of action is not yet fully understood.

Future Directions

Given the potential applications of (6-Benzyloxy-1H-indol-3-yl)-oxo-acetic acid methyl ester in scientific research, there are a number of potential future directions for further study. For example, further research could be conducted to better understand the mechanism of action of (6-Benzyloxy-1H-indol-3-yl)-oxo-acetic acid methyl ester, as well as to explore its potential applications in drug discovery and development. In addition, further research could be conducted to explore the effects of (6-Benzyloxy-1H-indol-3-yl)-oxo-acetic acid methyl ester on plant growth and development, as well as to identify other potential applications of (6-Benzyloxy-1H-indol-3-yl)-oxo-acetic acid methyl ester in scientific research.

properties

IUPAC Name

methyl 2-oxo-2-(6-phenylmethoxy-1H-indol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-22-18(21)17(20)15-10-19-16-9-13(7-8-14(15)16)23-11-12-5-3-2-4-6-12/h2-10,19H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIZNLOQJTYKTDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C1=CNC2=C1C=CC(=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Benzyloxy-1H-indol-3-yl)-oxo-acetic acid methyl ester

Synthesis routes and methods

Procedure details

A 0° C. solution of 6-benzyloxyindole (2.10 g, 9.41 mmol) in diethyl ether (20 mL) is treated with oxalyl chloride (1.02 mL, 11.8 mmol). The mixture is stirred for 2 hours while warming to room temperature. The mixture is cooled to −78° C. and sodium methoxide (5.41 mL, 4.35 M) is added. The mixture is warmed up to room temperature over 20 minutes and the reaction is quenched with water (10 mL). The resulting mixture is filtered to obtain the title compound (2.75 g, 95%) as a yellow solid. ES/MS m/e 310.0 (M+1), 308.0 (M−1).
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
1.02 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5.41 mL
Type
reactant
Reaction Step Two
Yield
95%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.